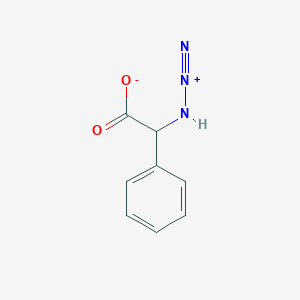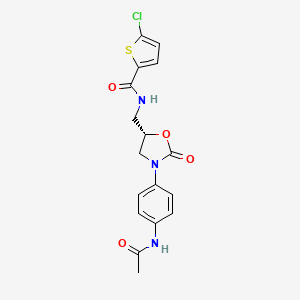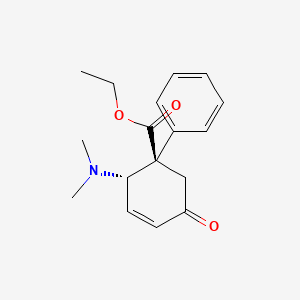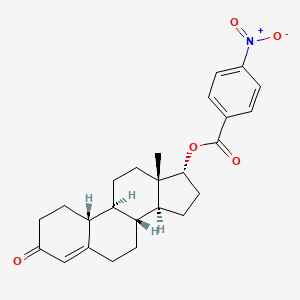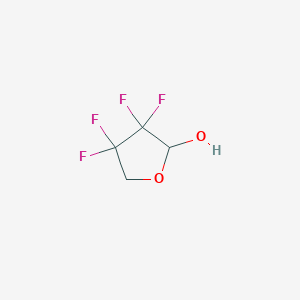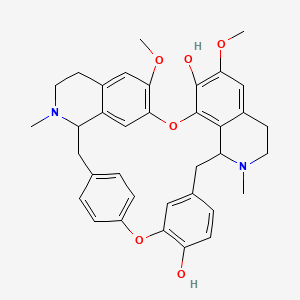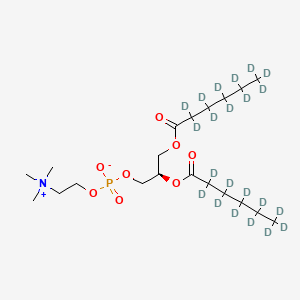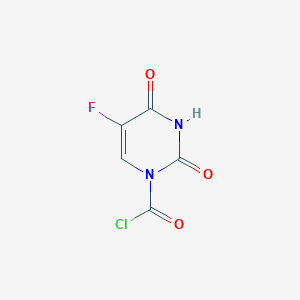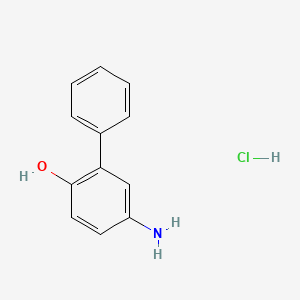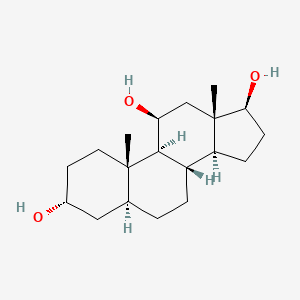
5alpha-Androstan-3alpha,11beta,17beta-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Androstan-3alpha,11beta,17beta-triol is a steroidal compound belonging to the class of androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure, which plays a significant role in the development of masculine characteristics. This compound is a metabolite of dihydrotestosterone (DHT), a potent androgen hormone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include the reduction of ketones and the hydroxylation of specific carbon atoms in the steroid nucleus. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) and hydroxylating agents like osmium tetroxide (OsO4).
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at desired positions in the steroid framework, followed by purification processes to isolate the target compound.
化学反応の分析
Types of Reactions: 5alpha-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: Introduction of functional groups at specific positions in the steroid nucleus using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., bromine, chlorine), sulfonates (e.g., tosyl chloride)
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of the parent compound, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
5alpha-Androstan-3alpha,11beta,17beta-triol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in modulating androgenic activity and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in treating conditions related to androgen deficiency or excess.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5alpha-Androstan-3alpha,11beta,17beta-triol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular pathways influenced by this compound include those regulating hair growth, muscle development, and reproductive functions.
類似化合物との比較
- 5alpha-Androstan-3alpha,17beta-diol
- 5alpha-Androstan-3beta,17beta-diol
- Epiandrosterone (3beta-hydroxy-5alpha-androstan-17-one)
Comparison: While 5alpha-Androstan-3alpha,11beta,17beta-triol shares structural similarities with these compounds, it is unique in its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure confers unique biological activities and potential therapeutic applications, differentiating it from other androstane derivatives.
特性
分子式 |
C19H32O3 |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
(3R,5S,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChIキー |
FNICIUSFFWRLFW-YZFISVISSA-N |
異性体SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
正規SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
